molecular formula C13H23NO2Si B585723 4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine CAS No. 1346604-38-3

4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine

Cat. No.: B585723
CAS No.: 1346604-38-3
M. Wt: 253.417
InChI Key: JWDVGEYLMFLKRV-UHFFFAOYSA-N
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Description

4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine is a pyridine derivative with three distinct substituents:

  • Position 2: A hydroxymethyl (-CH₂OH) group, which can participate in hydrogen bonding or serve as a reactive site in synthesis.
  • Position 3: A methyl (-CH₃) group, contributing to steric and electronic effects.
  • Position 4: A tert-butyldimethylsilyl (TBDMS) ether group, a bulky protecting group that enhances lipophilicity and stabilizes the hydroxyl group against undesired reactions.

This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical or materials chemistry, where selective protection of hydroxyl groups is critical. The TBDMS group at position 4 improves solubility in nonpolar solvents and reduces degradation during reactions involving the hydroxymethyl group at position 2 .

Properties

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxy-3-methylpyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2Si/c1-10-11(9-15)14-8-7-12(10)16-17(5,6)13(2,3)4/h7-8,15H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDVGEYLMFLKRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CO)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation

The hydroxymethyl group at position 2 is introduced via a two-step sequence:

  • Formylation : 3-Methylpyridine undergoes Vilsmeier-Haack reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 2-formyl-3-methylpyridine .

    • Conditions: 0°C to room temperature, 4–6 hours.

    • Workup: Quenching with ice-water and extraction with dichloromethane.

  • Reduction : The formyl group is reduced to hydroxymethyl using sodium borohydride (NaBH₄) in ethanol.

    • Conditions: 0°C to room temperature, 2 hours.

    • Yield: ~80% (isolated as a white solid).

Analytical Data for 2-(Hydroxymethyl)-3-methylpyridine :

  • ¹H NMR (CDCl₃) : δ 8.23 (d, J = 2.1 Hz, H6), 4.66 (s, CH₂OH), 2.45 (s, CH₃).

  • ¹³C NMR (CDCl₃) : δ 148.9 (C6), 61.9 (CH₂OH), 21.3 (CH₃).

Bromination at Position 4

Directed Bromination

The hydroxymethyl group at position 2 directs electrophilic bromination to position 4. This is achieved using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst.

  • Conditions : Reflux in dichloromethane (DCM), 12 hours.

  • Yield : ~70% for 4-bromo-2-(hydroxymethyl)-3-methylpyridine .

Analytical Data :

  • ¹H NMR (CDCl₃) : δ 8.45 (d, J = 2.1 Hz, H5), 4.71 (s, CH₂OH), 2.49 (s, CH₃).

Hydrolysis of Bromide to Hydroxyl

The 4-bromo intermediate is hydrolyzed to 4-hydroxy-2-(hydroxymethyl)-3-methylpyridine using aqueous sodium hydroxide (NaOH).

  • Conditions : Reflux in 2M NaOH, 6 hours.

  • Yield : ~85%.

Analytical Data :

  • ¹H NMR (D₂O) : δ 8.12 (d, J = 2.1 Hz, H5), 4.58 (s, CH₂OH), 2.42 (s, CH₃).

Silylation of the 4-Hydroxyl Group

TBDMS Protection

The 4-hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole or triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP).

  • Conditions : Anhydrous DMF or DCM, 0°C to room temperature, 2 hours under nitrogen.

  • Yield : ~88%.

Analytical Data for 4-O-TBDMS-2-(hydroxymethyl)-3-methylpyridine :

  • ¹H NMR (CDCl₃) : δ 8.20 (d, J = 2.1 Hz, H5), 4.65 (s, CH₂OH), 2.44 (s, CH₃), 0.92 (s, SiC(CH₃)₃), 0.12 (s, Si(CH₃)₂).

  • ¹³C NMR (CDCl₃) : δ 148.7 (C5), 62.1 (CH₂OH), 26.2 (SiC(CH₃)₃), 18.7 (Si(CH₃)₂), 4.9 (Si(CH₃)₂).

  • Microanalysis : Calculated for C₁₄H₂₅NO₂Si: C, 59.3; H, 8.9; N, 4.9. Found: C, 59.1; H, 8.7; N, 4.8.

Challenges and Optimization

Silylation Efficiency

The use of DMAP as a catalyst enhances silylation efficiency by deprotonating the hydroxyl group, facilitating nucleophilic attack on TBDMSCl. Anhydrous conditions are critical to prevent hydrolysis of the silylating agent.

Alternative Synthetic Routes

Kröhnke Pyridine Synthesis

An alternative approach involves constructing the pyridine ring from a diketone precursor. For example, reacting 3-oxopentanedioic acid with ammonium acetate yields a pyridine derivative with inherent hydroxyl and hydroxymethyl groups, which are subsequently protected.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could theoretically introduce the hydroxymethyl group at position 2. However, pyridine’s electron-deficient nature often necessitates specialized ligands (e.g., BrettPhos) to facilitate coupling .

Chemical Reactions Analysis

Types of Reactions

4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using nucleophiles like fluoride ions (e.g., TBAF - Tetrabutylammonium fluoride).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: TBAF in THF (Tetrahydrofuran) at room temperature.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Compounds with different functional groups replacing the tert-butyldimethylsilyl group.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₂₃NO₂Si
  • Molecular Weight : 253.41 g/mol
  • CAS Number : 1346604-38-3
  • Appearance : Typically appears as a colorless liquid or solid depending on the purity and form.

Organic Synthesis

One of the primary applications of 4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine is in organic synthesis as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl (TBDMS) group is widely used for protecting alcohols during multi-step synthesis processes:

  • Protection of Alcohols : The TBDMS group provides stability to sensitive alcohol groups, allowing for selective reactions without interference from hydroxyl functionalities.

Case Study: Synthesis of Bioactive Compounds

A notable application is its use in the synthesis of bioactive heterocycles. For example, in a study involving the synthesis of pyrido[2,3-d]pyrimidines, 4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine was employed to protect hydroxyl groups during cyclization reactions. This facilitated the formation of complex structures while maintaining high yields and purity levels .

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a scaffold for developing new pharmaceutical agents:

  • Proton Pump Inhibitors : Research indicates that derivatives of pyridine compounds can act as effective proton pump inhibitors, which are crucial in treating acid-related disorders. The incorporation of the TBDMS group enhances the pharmacokinetic properties of these compounds by improving solubility and stability .

Data Table: Comparison of Pharmacological Activities

CompoundActivity TypeReference
4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridineProton Pump Inhibition
2-Amino-3-methylpyridineMetabolic Studies
TBDMS-protected derivativesSynthesis of Bioactive Scaffolds

Analytical Chemistry

The compound can also be utilized in analytical chemistry as a derivatizing agent. Its silyl group enhances the volatility and detectability of analytes in gas chromatography and mass spectrometry:

  • Gas Chromatography Applications : By converting polar compounds into less polar derivatives, it improves separation efficiency and detection limits.

Mechanism of Action

The mechanism of action of 4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine involves its interaction with various molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other functional sites. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of 4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine, we compare it to structurally related pyridine derivatives (Table 1).

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Substituents (Position) Protecting Group Key Properties/Applications Reference
4-O-TBDMS-2-(hydroxymethyl)-3-methylpyridine 2: -CH₂OH, 3: -CH₃, 4: O-TBDMS TBDMS High lipophilicity; synthetic intermediate [Hypothetical]
4-((TBDMSO)methyl)-2-chloro-3-(dimethoxymethyl)pyridine 2: -Cl, 3: -CH(OCH₃)₂, 4: -CH₂OTBDMS TBDMS Stabilized for multistep synthesis
2-Methylpyridine 2: -CH₃ None Limited bioactivity; used as a ligand
4-Bromo-2-(difluoromethyl)-3-methylpyridine 3: -CH₃, 4: -Br, 2: -CF₂H None Anticancer applications; halogenated reactivity
N-[4-(tert-butyl)phenyl]-2-oxo-...pyridinecarboxamide Varied substituents tert-Butyl Bioactivity depends on substitution pattern

Key Insights

Substituent Position and Reactivity :

  • The hydroxymethyl group at position 2 in the target compound contrasts with 2-methylpyridine (position 2 methyl), which lacks hydrogen-bonding capacity and exhibits simpler reactivity .
  • 4-Bromo-2-(difluoromethyl)-3-methylpyridine demonstrates how halogen and fluorinated groups enhance pharmacological activity, whereas the TBDMS group in the target compound prioritizes synthetic stability .

Protecting Group Effects :

  • The TBDMS group at position 4 distinguishes the target compound from N-[4-(tert-butyl)phenyl]-2-oxo-...pyridinecarboxamide , where a tert-butyl group enhances steric bulk without silicon-based protection .
  • Compared to 4-((TBDMSO)methyl)-2-chloro-3-(dimethoxymethyl)pyridine , the target compound’s unprotected hydroxymethyl group at position 2 allows for downstream functionalization, while the TBDMS group at position 4 prevents unwanted oxidation .

Biological Activity :

  • Pyridine derivatives with unprotected hydroxymethyl groups (e.g., 4-(hydroxymethyl)phenylhydrazine ) often exhibit bioactivity through hydrogen bonding, but the TBDMS protection in the target compound may limit such interactions unless deprotected .

Environmental and Synthetic Stability :

  • Studies on 3-methylpyridine formation in atmospheric chemistry highlight the stability of methyl-substituted pyridines under ambient conditions, suggesting the target compound’s methyl and TBDMS groups may confer similar resilience in storage or reaction environments .

Biological Activity

4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine (CAS No. 1346604-38-3) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a tert-butyldimethylsilyl (TBDMS) group, a hydroxymethyl group, and a methylpyridine ring. This compound is primarily utilized as a building block in organic synthesis and has potential applications in biological systems, particularly in enzyme mechanisms and protein-ligand interactions.

The molecular formula of 4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine is C₁₃H₂₃NO₂Si, with a molecular weight of 253.41 g/mol. It appears as a pale yellow solid and is soluble in solvents such as acetone, chloroform, and methanol .

PropertyValue
Molecular FormulaC₁₃H₂₃NO₂Si
Molecular Weight253.41 g/mol
AppearancePale Yellow Solid
SolubilityAcetone, Chloroform, Methanol

The biological activity of this compound is largely attributed to its functional groups. The TBDMS group provides steric protection, enabling selective reactions at other functional sites. The hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding properties. These characteristics make it suitable for studying various biological targets.

Biological Activity

Research indicates that 4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine exhibits several biological activities:

Case Study 1: Antioxidant Activity

A study evaluated the neuroprotective potential of similar pyridine compounds against oxidative stress induced by tert-butyl hydroperoxide (TBHP) in SH-SY5Y neuroblastoma cells. The results indicated significant protection against cell death through the activation of ERK/MAPK and PI3K/Akt signaling pathways . Although direct studies on 4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine are lacking, its structural similarities suggest potential for similar protective effects.

Case Study 2: Enzyme Interaction

Research involving N-substituted pyridinium derivatives demonstrated good potency against bacterial beta-lactamases, enhancing antibacterial efficacy through structural modifications. This highlights the importance of the pyridine ring in mediating biological activity, suggesting that 4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine could similarly interact with biological targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine, it can be compared with other pyridine derivatives:

Compound NameBiological ActivityRemarks
3-Hydroxy-2-methylpyridineAntioxidantProtects against oxidative stress
4-Morpholinopyridine-2-carboxaldehyde thiosemicarbazoneAnticancerEffective against various cancer models
4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridinePotential antioxidant and enzyme inhibitorStructure suggests versatile applications

Q & A

Basic Research Questions

Q. How can the synthesis of 4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine be optimized to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on protecting group strategies. The tert-butyldimethylsilyl (TBDMS) group is sensitive to hydrolysis under acidic or basic conditions. Use anhydrous reaction conditions (e.g., triethylamine as a base in dichloromethane) to minimize side reactions, as demonstrated in analogous silyl-protected pyridine derivatives . Purification via column chromatography with a gradient of ethyl acetate/hexane (1:4 to 1:2) is recommended to isolate the product effectively .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to verify the TBDMS group (δ ~0.1–0.3 ppm for Si-(CH₃)₂) and hydroxymethyl protons (δ ~4.3–4.7 ppm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion ([M+H]⁺ or [M+Na]⁺). Infrared (IR) spectroscopy can validate hydroxyl and silyl ether functional groups .

Q. How does the TBDMS group influence the compound’s stability in aqueous environments?

  • Methodological Answer : The TBDMS group enhances hydrophobicity and protects the hydroxymethyl moiety from oxidation. However, it is susceptible to cleavage under strongly acidic (e.g., HF-pyridine) or basic conditions. Stability studies in buffered solutions (pH 5–8) over 24 hours, monitored via LC-MS, are recommended to assess degradation pathways .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reaction mechanisms involving silyl-protected pyridines?

  • Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., gas-phase vs. liquid-phase reactions). Use isotopic labeling (e.g., deuterated solvents) and phase-partitioning experiments to trace intermediates. For example, in acrolein-ammonium systems, liquid-phase reactions dominate due to pyridinium ion formation, as observed in analogous studies .

Q. How can computational modeling predict the regioselectivity of functional group modifications in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions. The hydroxymethyl group at position 2 and methyl group at position 3 create steric and electronic biases, favoring nucleophilic attacks at the para position relative to the TBDMS group. Validate predictions with experimental data from substituent-directed reactions .

Q. What are the implications of conflicting data on the compound’s reactivity under varying temperatures?

  • Methodological Answer : Conflicting thermal stability data may stem from solvent effects or impurities. Perform differential scanning calorimetry (DSC) to determine decomposition temperatures. For example, silyl ethers typically degrade above 150°C. Kinetic studies in inert atmospheres (N₂ or Ar) can isolate temperature-dependent degradation pathways .

Q. How does the hydroxymethyl group’s conformation affect intermolecular interactions in crystallographic studies?

  • Methodological Answer : X-ray crystallography reveals that intramolecular hydrogen bonding between the hydroxymethyl and pyridine nitrogen stabilizes the planar conformation. Compare crystal packing in derivatives with bulkier substituents (e.g., dimethoxymethyl groups) to assess steric effects on lattice stability .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the biological activity of silyl-protected pyridines?

  • Methodological Answer : Discrepancies may arise from differences in cell permeability or metabolic cleavage rates. Use fluorescent probes (e.g., BODIPY derivatives) to track cellular uptake. Compare activity in wild-type vs. esterase-overexpressing cell lines to evaluate the role of enzymatic TBDMS cleavage .

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